- Preparation of amino pyrimidine compounds for inhibiting protein tyrosine kinase activity, World Intellectual Property Organization, , ,
Cas no 923595-49-7 (6-Chloro-3-iodoimidazo[1,2-B]pyridazine)
923595-49-7 structure
Product Name:6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Número CAS:923595-49-7
MF:C6H3ClIN3
Megavatios:279.465591669083
MDL:MFCD11044749
CID:820472
PubChem ID:53249897
Update Time:2024-10-26
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Propiedades químicas y físicas
Nombre e identificación
-
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
- 6-chloro-3-iodo-Imidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2b]pyridazine
- Imidazo[1,2-b]pyridazine, 6-chloro-3-iodo-
- IWHCPHZAMFSDFM-UHFFFAOYSA-N
- BCP07796
- 5602AC
- SB15408
- AM807810
- 6-chloranyl-3-iodanyl-imidazo[1,2-b]pyridazine
- A844208
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (ACI)
- YLB59549
- DTXSID40693117
- SY110201
- MFCD11044749
- Z1269213261
- EN300-215662
- J-518549
- CS-W004254
- SCHEMBL2943467
- DB-029261
- 923595-49-7
- AKOS015950464
- 6-Chloro-3-iodoimidazo[1,2-B]pyridazine
-
- MDL: MFCD11044749
- Renchi: 1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
- Clave inchi: IWHCPHZAMFSDFM-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC2N(C(=CN=2)I)N=1
Atributos calculados
- Calidad precisa: 278.90600
- Masa isotópica única: 278.90602g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 157
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 30.2
- Xlogp3: 2
Propiedades experimentales
- Denso: 2.34
- PSA: 30.19000
- Logp: 1.98730
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-3-iodoimidazo[1,2-B]pyridazine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-100mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 100mg |
174CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-250mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 250mg |
392CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-1g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 1g |
535.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-5g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 5g |
2661CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-250mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 250mg |
¥207.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-5g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 5g |
¥1447.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-1g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 1g |
¥461.90 | 2023-09-03 | |
| Alichem | A029194003-1g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 1g |
$204.00 | 2023-08-31 | |
| Alichem | A029194003-5g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 5g |
$625.40 | 2023-08-31 | |
| Alichem | A029194003-25g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 25g |
$2023.70 | 2023-08-31 |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Chloroform ; overnight, rt
Referencia
- Preparation of imidazopyridine compounds as mixed lineage kinase inhibitors, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Acetonitrile ; 2 h, rt
Referencia
- Intermolecular C-H silylation of unactivated arenes, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate , Zincate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium magnesium … Solvents: Tetrahydrofuran ; 20 min, -20 °C
1.2 Reagents: Iodine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Iodine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics, Chemistry - A European Journal, 2022, 28(33),
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ; 36 h, rt
Referencia
- Nitrogen bicyclic compounds as inhibitors for SCYL1 and GRK5 and their preparation, European Patent Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 8 h, 60 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants, Bioorganic & Medicinal Chemistry Letters, 2023, 89,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide ; rt
Referencia
- Process for preparation of 3-iodo-6-chloro-imidazo[1,2-b]pyridazine, China, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- Preparation of 6-aminoimidazo[1,2-b]pyridazines as kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 48 h, 23 °C
Referencia
- Heterocycle derivatives as inhibitors of LIN28, methods of use and preparation, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 4 d, rt
Referencia
- Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library: Part 1, Journal of Medicinal Chemistry, 2014, 57(6), 2789-2798
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- Process for preparation of amino pyrimidine compound for inhibiting protein tyrosine kinase activity, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 3 h, rt → 90 °C; 90 °C → 40 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- Synthesis of 3-Iodo-6-chloroimidazo[1,2-b]pyridazine, Huaxue Shiji, 2020, 42(12), 1492-1496
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Acetonitrile ; 2 h, rt
Referencia
- Iridium-Catalyzed Silylation of Aryl C-H Bonds, Journal of the American Chemical Society, 2015, 137(2), 592-595
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; rt → 60 °C; 10 h, 60 °C
Referencia
- Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 15 h, 90 °C
1.2 Reagents: Water ; 1 h
1.2 Reagents: Water ; 1 h
Referencia
- Discovery of potent, selective, and brain-penetrant 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as anaplastic lymphoma kinase (ALK) inhibitors, Journal of Medicinal Chemistry, 2019, 62(10), 4915-4935
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 12 h, rt
Referencia
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors, European Journal of Medicinal Chemistry, 2023, 247,
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Raw materials
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Preparation Products
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Número de pedido:A844208
Estado del inventario:in Stock
Cantidad:10g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:02
Precio ($):268.0
Correo electrónico:sales@amadischem.com
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Literatura relevante
-
Erhong Hao,Xingbao Fang,Qinghua Wu,Long Wang,Jiahua Li,Linli Xu,Lijuan Jiao,Wai-Yeung Wong J. Mater. Chem. C, 2019,7, 3269-3277
-
Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
923595-49-7 (6-Chloro-3-iodoimidazo[1,2-B]pyridazine) Productos relacionados
- 2097358-10-4(6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine)
- 1263425-59-7(8-Bromo-6-chloro-3-iodoimidazo1,2-bpyridazine)
- 1233690-88-4(3-iodoimidazo[1,2-b]pyridazine)
- 1383481-13-7(7-chloro-3-iodo-imidazo[1,2-b]pyridazine)
- 923595-60-2(Imidazo[1,2-b]pyridazine, 6-chloro-3-iodo-8-methyl-)
- 1208069-55-9(6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Pureza:99%
Cantidad:10g
Precio ($):268.0